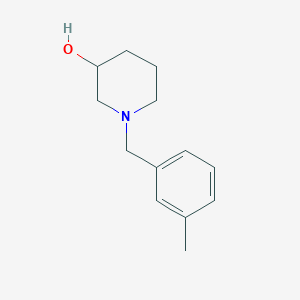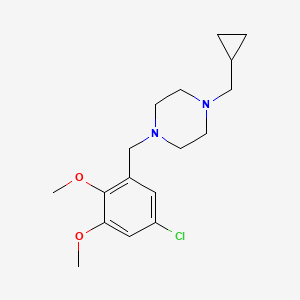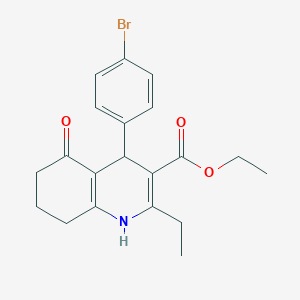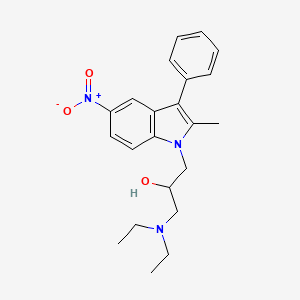
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine, also known as U-69593, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Biochemical and Physiological Effects
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several biochemical and physiological effects. One of the most significant effects of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is its ability to reduce pain perception. 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has also been shown to have anxiolytic and antidepressant effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several advantages for lab experiments. One of the most significant advantages is its potency as an analgesic. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has a high affinity for the mu-opioid receptor, making it an ideal compound for studying the receptor's function. However, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine also has some limitations for lab experiments. One of the most significant limitations is its potential for abuse, which can make it difficult to study in a laboratory setting.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine. One potential direction is the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties. Additionally, future studies could focus on the potential applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine in the treatment of drug addiction, depression, and anxiety disorders. Finally, future studies could focus on the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and other related compounds.
Conclusion
In conclusion, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps, and the compound has been shown to have potent analgesic effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has potential applications in the treatment of drug addiction, depression, and anxiety disorders. Future studies could focus on the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties and the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and related compounds.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps. The first step is the synthesis of 2,6-dimethyl-4-(2-nitrophenyl)morpholine, which is achieved by reacting 2,6-dimethylmorpholine with 2-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then reduced using a hydrogenation catalyst to yield 2,6-dimethyl-4-(2-aminophenyl)morpholine. Finally, this compound is reacted with 1,2,3,4-tetrahydro-2-naphthalenyl chloride to yield 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is in the treatment of pain. Studies have shown that 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a potent analgesic that is effective in reducing both acute and chronic pain. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-10-17(11-13(2)18-12)16-8-7-14-5-3-4-6-15(14)9-16/h3-6,12-13,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVJCXSVUOEYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)


![4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)

![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B5179297.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
